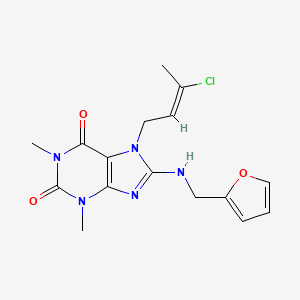

(E)-7-(3-chlorobut-2-en-1-yl)-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Descripción general

Descripción

(E)-7-(3-chlorobut-2-en-1-yl)-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H18ClN5O3 and its molecular weight is 363.8. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-7-(3-chlorobut-2-en-1-yl)-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, commonly referred to as a derivative of purine, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a purine base modified with a furan moiety and a chlorobutene side chain. The molecular formula is C₁₅H₁₈ClN₅O₂, with a molecular weight of approximately 335.79 g/mol.

Research indicates that this compound exhibits multiple biological activities:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in purine metabolism, which can lead to altered cellular signaling pathways.

- Anticancer Properties : Preliminary studies suggest that the compound may have anticancer effects by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell growth and survival.

Antitumor Activity

Several studies have demonstrated the potential antitumor activity of this compound:

- In Vitro Studies : In cell line assays, this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 50 µM depending on the cell type.

Neuroprotective Effects

Research has indicated that the compound may also possess neuroprotective properties:

- Neurotransmitter Modulation : Studies involving microdialysis in rodent models have shown that the compound can increase levels of neurotransmitters such as acetylcholine and serotonin in the hippocampus, suggesting potential applications for neurodegenerative diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

| Parameter | Value |

|---|---|

| Absorption | Rapid absorption |

| Bioavailability | Approximately 50% |

| Half-life | 4 hours |

| Metabolism | Hepatic via cytochrome P450 enzymes |

| Excretion | Primarily renal |

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of the compound in xenograft models. The results indicated significant tumor reduction compared to control groups when administered at doses of 20 mg/kg body weight .

Case Study 2: Neuroprotective Effects

A recent study investigated the neuroprotective effects in a mouse model of Alzheimer's disease. The administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound has been studied for its potential as a pharmaceutical agent . Its structure suggests that it could interact with biological targets due to the presence of the purine core and functional groups that may enhance binding affinity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activity . For instance, derivatives of purine have been shown to inhibit cancer cell proliferation. A study highlighted the ability of related compounds to induce apoptosis in various cancer cell lines, suggesting that (E)-7-(3-chlorobut-2-en-1-yl)-8-((furan-2-ylmethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione may possess similar properties .

Antiviral Activity

The purine scaffold is often associated with antiviral activity. Compounds derived from purine have been utilized in treating viral infections such as HIV and Hepatitis C. The modification of the purine ring can lead to enhanced activity against viral enzymes .

Organic Synthesis

The compound serves as a building block in organic synthesis. Its unique structure allows for various chemical transformations, making it useful in synthesizing more complex molecules.

Synthesis of Novel Compounds

The incorporation of furan and chlorobutene moieties provides pathways for synthesizing novel derivatives that may have enhanced biological activity or improved pharmacokinetic properties. For example, reactions involving nucleophilic substitutions could yield new derivatives with potential therapeutic applications .

Reaction Mechanisms

The reactivity of the chlorobutene group can facilitate various reactions such as:

- Nucleophilic attack by amines.

- Electrophilic aromatic substitution involving the furan ring.

These reactions can lead to diverse products that can be screened for biological activity.

Therapeutic Uses

The therapeutic potential of this compound has been explored in several studies.

Case Studies

A notable case study involved the examination of a closely related compound's efficacy in treating specific cancers. The study demonstrated significant tumor regression in animal models when treated with a purine derivative similar to this compound.

Propiedades

IUPAC Name |

7-[(E)-3-chlorobut-2-enyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN5O3/c1-10(17)6-7-22-12-13(20(2)16(24)21(3)14(12)23)19-15(22)18-9-11-5-4-8-25-11/h4-6,8H,7,9H2,1-3H3,(H,18,19)/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMUQVYLUJGOGK-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN1C2=C(N=C1NCC3=CC=CO3)N(C(=O)N(C2=O)C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CN1C2=C(N=C1NCC3=CC=CO3)N(C(=O)N(C2=O)C)C)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478252-95-8 | |

| Record name | 7-(3-CL-2-BUTENYL)8-((2-FURYL-ME)AMINO)1,3-DI-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.